molecular formula C21H16ClN5O2 B2357693 7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923461-07-8

7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2357693
CAS RN: 923461-07-8
M. Wt: 405.84
InChI Key: MDJCOCSEQCOPEV-UHFFFAOYSA-N
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Description

The compound “7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups and rings, including an imidazole ring and a purine ring. These types of compounds are often found in various biological systems and can exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and purine rings would likely contribute to the rigidity of the molecule, while the various substituents would influence its overall shape and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups would likely result in a relatively high molecular weight and complex intermolecular interactions .

Scientific Research Applications

Mesoionic Purinone Analogs Synthesis and Properties

Mesoionic compounds related to imidazo purine diones, such as the mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, have been synthesized from 4-amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions. Their synthesis and properties offer insights into the structural and chemical behaviors of purinone analogs, which are crucial for developing potential therapeutic agents and understanding their interactions at the molecular level (Coburn & Taylor, 1982).

Kinase Inhibitor Discovery

Imidazo[4,5-h]isoquinolin-7,9-dione derivatives have been identified as adenosine 5'-triphosphate competitive inhibitors of Lck kinase, a crucial enzyme in T-cell activation. This discovery highlights the potential of imidazo purine dione derivatives in designing inhibitors for specific kinases involved in immune responses, showcasing their application in targeted cancer therapies and immunomodulation (Snow et al., 2002).

Antidepressant and Anxiolytic-like Activity

Research on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has evaluated their affinity for serotoninergic and dopaminergic receptors. These compounds have shown potential as antidepressant and anxiolytic agents, with some derivatives identified as potent receptor ligands. Docking studies suggest that substituents at certain positions of the imidazo[2,1-f]purine-2,4-dione system could be crucial for receptor affinity and selectivity, indicating their promise in developing new psychiatric medications (Zagórska et al., 2015).

Serotonin Transporter Activity

The study of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives has focused on their affinities for the serotonin transporter and their acid-base properties. Understanding these properties is essential for designing compounds with targeted action on the serotonin system, potentially leading to new treatments for depression and anxiety disorders (Zagórska et al., 2011).

Cytokinin-like Activity

The synthesis and investigation of certain imidazo[1,2-c]pyrimidines for cytokinin-like activity have provided further understanding of the role of the purine ring in cytokinin structure/activity relationships. These studies contribute to the field of plant biology by exploring potential synthetic cytokinins that could influence plant growth and development (Branca et al., 1986).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are used in medicinal chemistry due to their ability to interact with various biological targets .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential uses. Given its complex structure and the biological activity of similar compounds, it could be of interest in fields such as medicinal chemistry .

properties

IUPAC Name

7-(4-chlorophenyl)-4-methyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2/c1-12-3-9-15(10-4-12)27-16(13-5-7-14(22)8-6-13)11-26-17-18(23-20(26)27)25(2)21(29)24-19(17)28/h3-11H,1-2H3,(H,24,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJCOCSEQCOPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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